

# An In-depth Technical Guide to 2-Methylserine: Structure, Properties, and Biological Significance

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## Compound of Interest

Compound Name: **2-Methylserine**

Cat. No.: **B555999**

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## Introduction

**2-Methylserine** is a non-proteinogenic  $\alpha$ -amino acid, structurally analogous to the proteinogenic amino acid serine, with the key difference being the substitution of the  $\alpha$ -hydrogen with a methyl group.<sup>[1]</sup> This modification introduces a chiral quaternary center, bestowing unique conformational properties and significant metabolic stability upon this molecule.<sup>[2]</sup> Its distinctive characteristics make it a molecule of high interest in the fields of medicinal chemistry and drug development, particularly for its potential to modulate biological pathways and serve as a building block for novel therapeutics. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and known biological context of **2-Methylserine**.

## Structure and Physicochemical Properties

**2-Methylserine**, with the chemical formula C4H9NO3, is a polar amino acid that is soluble in water.<sup>[1][3]</sup> The presence of the  $\alpha$ -methyl group introduces steric hindrance, which significantly influences its conformational flexibility and interactions with enzymes and receptors.<sup>[2]</sup>

## Data Presentation: Physicochemical Properties of 2-Methylserine

Property	Value	Source
Molecular Formula	C4H9NO3	<a href="#">[1]</a> <a href="#">[4]</a>
Molar Mass	119.12 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	253-263 °C	<a href="#">[5]</a>
Water Solubility	Slightly soluble	<a href="#">[3]</a> <a href="#">[5]</a>
Predicted pKa	2.20 ± 0.10	<a href="#">[6]</a>
Appearance	Crystalline Powder	<a href="#">[5]</a>

Note: Specific quantitative data for water solubility (e.g., in g/100mL) is not readily available in the reviewed literature.

## Stereoisomers

Due to its chiral  $\alpha$ -carbon, **2-Methylserine** exists as two enantiomers: **(R)-2-Methylserine (D-2-Methylserine)** and **(S)-2-Methylserine (L-2-Methylserine)**, as well as a racemic mixture (**DL-2-Methylserine**).[\[4\]](#)[\[7\]](#)

Isomer	IUPAC Name	PubChem CID
D-2-Methylserine	(2R)-2-amino-3-hydroxy-2-methylpropanoic acid	439656
L-2-Methylserine	(2S)-2-amino-3-hydroxy-2-methylpropanoic acid	7000050
DL-2-Methylserine	2-amino-3-hydroxy-2-methylpropanoic acid	94309

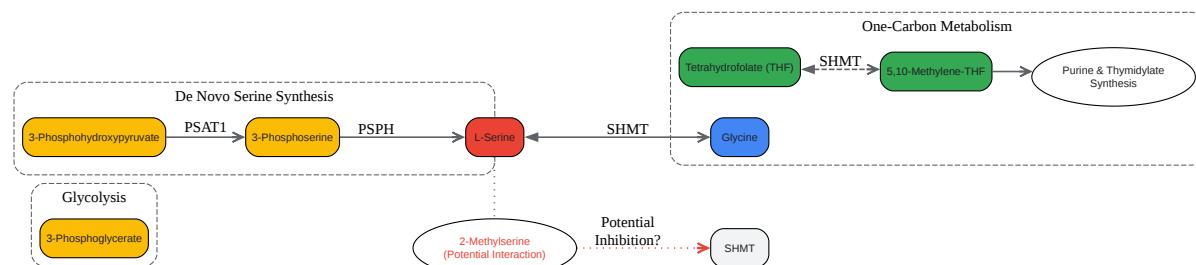
## Biological Significance and Potential Signaling Pathways

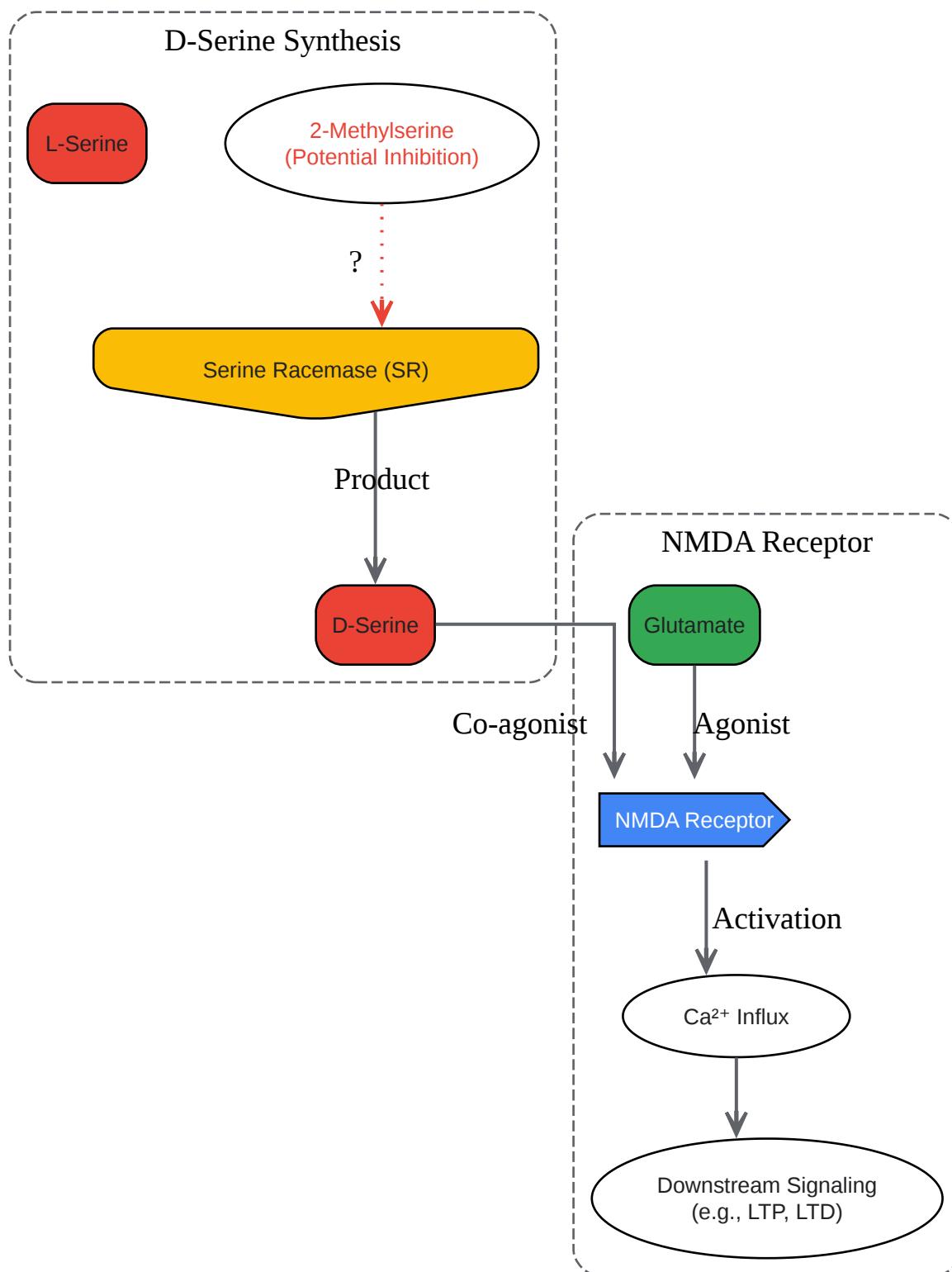
While specific biological activities of **2-Methylserine** with quantitative endpoints like IC50 or Ki values are not extensively documented in the available literature, its structural similarity to

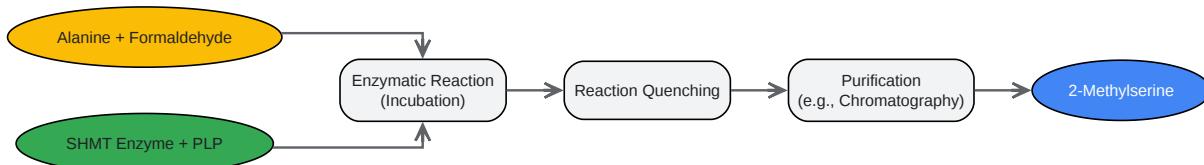
serine suggests potential interactions with serine-related metabolic and signaling pathways.

## Serine-Glycine One-Carbon Metabolism

Serine is a central node in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions.<sup>[2][7]</sup> The key enzyme in this pathway is Serine Hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine to glycine.<sup>[8]</sup> Given its structure, **2-Methylserine** could potentially interact with SHMT or other enzymes in this pathway.







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